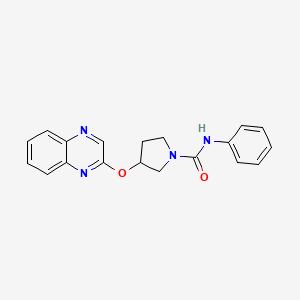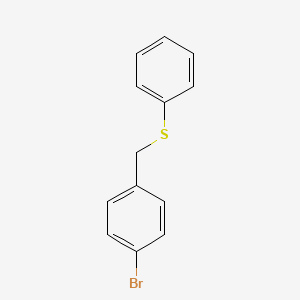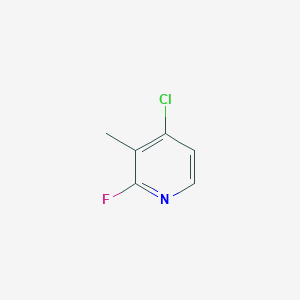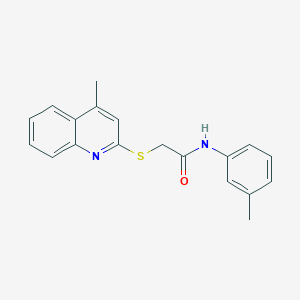![molecular formula C12H18N2O3 B2665522 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile CAS No. 1394793-89-5](/img/structure/B2665522.png)
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile, also known as PBCM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PBCM is a complex molecule with a unique structure that makes it an ideal candidate for research in drug design, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has various scientific research applications, including drug design, biochemistry, and medicinal chemistry. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been studied extensively for its potential use as an anti-cancer agent. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can reduce inflammation by inhibiting the production of inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is not fully understood. However, studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can inhibit the activity of enzymes that are involved in the growth and survival of cancer cells. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can also inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. The exact mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is still under investigation.
Biochemical and Physiological Effects:
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has various biochemical and physiological effects. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can induce apoptosis in cancer cells, which leads to cell death. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can also reduce inflammation by inhibiting the production of inflammatory cytokines. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its potential use as an anti-cancer agent. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its complex synthesis process, which requires expertise in organic chemistry and specialized equipment. Another limitation of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are many future directions for research on 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. One of the future directions is the development of more efficient synthesis methods for 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Another future direction is the investigation of the mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Further studies are needed to fully understand the biochemical and physiological effects of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Another future direction is the investigation of the potential use of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile in reducing inflammation. Finally, future research should focus on the development of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been studied extensively for its potential use as an anti-cancer and anti-inflammatory agent. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a challenging process that requires expertise in organic chemistry and specialized equipment. Further research is needed to fully understand the mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile and its biochemical and physiological effects. There are many future directions for research on 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile, including the development of more efficient synthesis methods, investigation of the mechanism of action, and the development of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile derivatives with improved solubility and bioavailability.
Métodos De Síntesis
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a complex molecule that requires a multistep synthesis process. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile involves the reaction of morpholine with 4-bromo-1-butene, followed by the reaction of the resulting compound with acrylonitrile. The final product is obtained by reacting the intermediate compound with 4-butanoyl chloride. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a challenging process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
4-(4-prop-2-enoxybutanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-6-16-7-3-4-12(15)14-5-8-17-10-11(14)9-13/h2,11H,1,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOUFHAMVSBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)N1CCOCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)





![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)

![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)